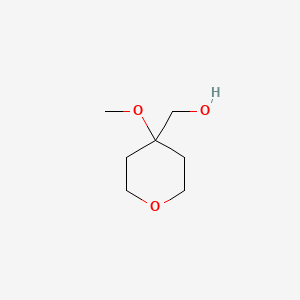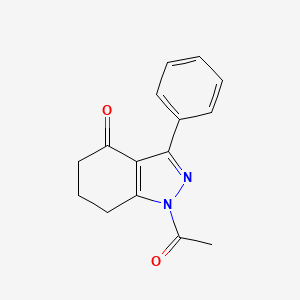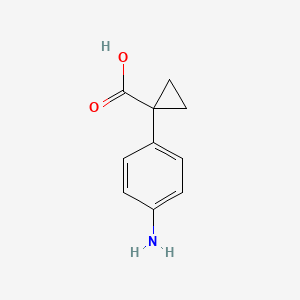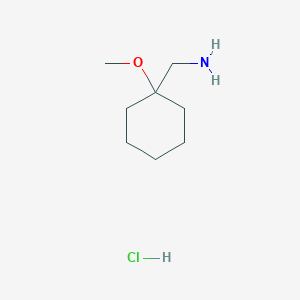
(4-Méthoxyoxan-4-yl)méthanol
Vue d'ensemble
Description
“(4-Methoxyoxan-4-yl)methanol” is an organic compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Methoxyoxan-4-yl)methanol” is1S/C7H14O3/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 . This indicates that the molecule consists of a tetrahydro-2H-pyran ring with a methoxy group at the 4th carbon and a hydroxyl group attached to the same carbon . Physical And Chemical Properties Analysis
“(4-Methoxyoxan-4-yl)methanol” is a liquid at room temperature . It has a molecular weight of 146.19 .Applications De Recherche Scientifique
Recherche en sciences de la vie
(4-Méthoxyoxan-4-yl)méthanol: est utilisé dans la recherche en sciences de la vie, en particulier dans la synthèse de molécules organiques complexes. Sa structure chimique unique le rend adapté à la création de divers composés organiques pouvant être utilisés dans des applications biochimiques .
Synthèse de médicaments
Dans l'industrie pharmaceutique, This compound sert de précurseur dans la synthèse de divers médicaments. Il est impliqué dans la formation d'ingrédients pharmaceutiques actifs (API) et d'intermédiaires, contribuant au développement de nouveaux médicaments .
Chimie des polymères
Ce composé trouve des applications en chimie des polymères, où il est utilisé pour modifier les structures des polymères ou créer de nouvelles chaînes de polymères. Son incorporation dans les polymères peut améliorer les propriétés physiques telles que la flexibilité, la résistance et la résistance chimique.
Réactions organiques
This compound: est un réactif précieux dans les réactions organiques. Il participe à l'alkylation, l'acylation et d'autres transformations organiques clés, qui sont fondamentales dans la synthèse d'une large gamme de produits organiques .
Catalyse
Le composé est également important dans la catalyse. Il peut agir comme un ligand ou un co-catalyseur dans divers processus catalytiques, améliorant l'efficacité et la sélectivité des réactions chimiques. Ceci est particulièrement important dans les procédés industriels où un haut rendement et une spécificité sont requis .
Science des matériaux
En science des matériaux, This compound est utilisé pour synthétiser des matériaux ayant des propriétés spécifiques. Il peut être utilisé pour créer des revêtements, des films et d'autres matériaux qui nécessitent des fonctionnalités chimiques précises .
Chimie analytique
Les chimistes analytiques utilisent This compound comme étalon ou réactif en chromatographie et en spectrométrie. Il aide à l'analyse qualitative et quantitative des substances chimiques .
Sciences de l'environnement
Enfin, ce composé joue un rôle en sciences de l'environnement. Il peut être utilisé dans la synthèse de produits chimiques conçus pour dégrader les polluants ou pour créer des matériaux écologiques .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335, which indicate that it is combustible, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
(4-methoxyoxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZUYOGFJJSUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010836-50-6 | |
| Record name | (4-methoxyoxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)





